molecular formula C15H15NO2 B1438625 3'-(Dimethylamino)biphenyl-3-carboxylic acid CAS No. 1181320-54-6

3'-(Dimethylamino)biphenyl-3-carboxylic acid

Cat. No.: B1438625
CAS No.: 1181320-54-6
M. Wt: 241.28 g/mol
InChI Key: IGKUVSHRCBIVKZ-UHFFFAOYSA-N
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Description

3’-(Dimethylamino)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H15NO2. It is a derivative of biphenyl, where a dimethylamino group is attached to the 3’ position and a carboxylic acid group is attached to the 3 position of the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Dimethylamino)biphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production methods for 3’-(Dimethylamino)biphenyl-3-carboxylic acid are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3’-(Dimethylamino)biphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives .

Scientific Research Applications

3’-(Dimethylamino)biphenyl-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Dimethylamino)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules .

Properties

IUPAC Name

3-[3-(dimethylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(17)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKUVSHRCBIVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653496
Record name 3'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181320-54-6
Record name 3'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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